3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. Kinases play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders. The structure of this compound features a complex arrangement of heterocycles, which is essential for its biological activity.
Research on imidazo[1,2-b]pyridazines has been extensive, with various studies focusing on their synthesis and biological evaluation. For instance, recent studies have reported the synthesis of substituted imidazo[1,2-b]pyridazines that exhibit significant inhibitory activity against certain kinases, including TAK1 (TGF-beta activated kinase 1) . These findings highlight the relevance of such compounds in medicinal chemistry.
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It is specifically categorized under the subclass of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological properties.
The synthesis of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves several key steps:
The compound's molecular formula is , with a molecular weight of approximately 270.29 g/mol. The presence of multiple nitrogen atoms in the structure contributes to its potential interactions with biological targets.
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine can participate in various chemical reactions:
The mechanism of action for 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine primarily involves its role as a kinase inhibitor. Upon binding to the ATP-binding site of target kinases such as TAK1:
The compound is expected to be a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine has potential applications in:
3-(1H-Indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine (CAS: 1012345-70-8) exemplifies a sophisticated heterocyclic scaffold engineered for high-affinity kinase inhibition. Its molecular architecture (C₁₈H₁₈N₆O, MW: 334.38 g/mol) integrates three pharmacologically significant ring systems: a tetrahydro-2H-pyran (oxane) moiety, an imidazo[1,2-b]pyridazine core, and a 1H-indazole unit [1] [6]. The oxane (tetrahydropyran) group contributes to enhanced solubility and membrane permeability due to its mixed ether/aliphatic character, while also serving as a hydrogen bond acceptor through its oxygen atom. The imidazo[1,2-b]pyridazine core forms a planar, electron-rich system that facilitates π-stacking interactions within kinase ATP-binding pockets. Position 3 of this core anchors the indazole group, a privileged scaffold in oncology known for mimicking adenine’s hydrogen-bonding patterns [2] [7]. The indazole’s 1H-tautomer (versus 2H-) is critical for forming a key hydrogen bond with conserved kinase hinge residues, as confirmed by molecular docking studies [7]. Canonical SMILES representation (C1CC(CCO1)NC1=CC=C2N=C(C3=CC4=NN=C4C=C3)C=N2N=C1
) precisely maps atomic connectivity, highlighting the amine linkage between the pyridazine and oxane rings as a rotational bond enabling conformational adaptation [1].
Table 1: Structural Components and Their Roles in Kinase Binding
Structural Element | Role in Kinase Inhibition | Target Interaction |
---|---|---|
Imidazo[1,2-b]pyridazine core | ATP-binding pocket engagement | π-Stacking with hydrophobic residues (e.g., Phe, Tyr) |
1H-Indazol-6-yl at C3 | Hinge region binding | Hydrogen bonding with backbone NH/CO groups |
Oxan-4-ylamine at C6 | Solubility enhancement and solvent-front interaction | H-bond donation to catalytic lysine (e.g., Lys63 in TAK1) |
Planar fused ring system | Molecular rigidity | Optimal orientation for deep pocket penetration |
The imidazo[1,2-b]pyridazine scaffold serves as a versatile "molecular canvas" for developing inhibitors against multiple kinases due to its capacity for extensive substitution-driven polypharmacology. Position C6 modifications, particularly with morpholine derivatives, dramatically enhance potency against transforming growth factor-β-activated kinase (TAK1)—a pivotal node in NF-κB, MAPK, and STAT3 signaling pathways implicated in multiple myeloma survival and proliferation [2]. In TAK1 inhibition assays, the oxane-substituted compound (IC₅₀: 55 nM) outperformed takinib (IC₅₀: 187 nM) by forming a hydrogen bond between the oxane oxygen and Lys63 within the ATP-binding site, while its methyl groups engaged in hydrophobic interactions with Cys174 and Gly45 [2]. The C3-linked indazole further augments pan-kinase potential by targeting kinases reliant on bulky hydrophobic pockets adjacent to the ATP cleft. This structural feature enables activity against Src-family kinases (SFKs) and PIM kinases, as evidenced by analogs in the same chemical class showing efficacy in head/neck squamous carcinomas driven by Yes kinase amplification [8] [10]. Crucially, the scaffold’s polypharmacology counters compensatory kinase upregulation—a common resistance mechanism to mono-targeted agents. For example, simultaneous inhibition of TAK1 and PIM2 pathways disrupts survival signals in myeloma cells, yielding synergistic GI₅₀ values as low as 30 nM in MPC-11 and H929 cell lines [2].
Table 2: Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives
C6 Substituent | C3 Substituent | TAK1 IC₅₀ (nM) | Cell-Based GI₅₀ (nM) | Key Kinases Targeted |
---|---|---|---|---|
None (unsubstituted) | 1H-Indazol-6-yl | >1000 | >1000 | Reference low activity |
Morpholine | 1H-Indazol-6-yl | 91 | 120 | TAK1, SFKs |
cis-Dimethylmorpholine | 1H-Indazol-6-yl | 55 | 30 | TAK1, PIM2, SFKs |
Piperazine | 1H-Indazol-6-yl | 187 | 85 | TAK1, LCK |
Oxan-4-ylamine | 1H-Indazol-6-yl | Data not reported | Data not reported | Predicted: TAK1, SFKs |
The development of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine represents the culmination of iterative optimization spanning three generations of kinase inhibitors. First-generation inhibitors like staurosporine analogs exhibited broad kinase affinity but suffered from poor selectivity and high toxicity. Second-generation compounds introduced core heterocyclic scaffolds (e.g., imidazo[1,2-b]pyridazine) with substitutions at C3 and C6 to enhance selectivity [7]. Early analogs featured simple aryl groups at C3 and solubilizing aliphatic amines at C6, achieving micromolar IC₅₀ values against isolated kinases but limited cellular potency [7] [2].
The transition to third-generation inhibitors incorporated strategic substitutions to address metabolic instability and kinase polypharmacology. The shift from morpholine to tetrahydropyran at C6 exemplifies this evolution: while morpholine provided moderate TAK1 inhibition (IC₅₀: 91 nM), cis-dimethylmorpholine analogs (e.g., compound 26) reduced IC₅₀ to 55 nM by exploiting hydrophobic subpockets near the ATP-binding site [2]. Concurrently, C3 modifications progressed from phenyl rings to nitrogen-rich heterocycles like indazole—improving solubility and enabling hydrogen bonding with hinge residues. Patent literature reveals methylated indazole derivatives (e.g., CID 163415849, C₁₉H₂₀N₆O) as a response to metabolic deactivation via CYP3A4-mediated oxidation, extending plasma half-life [9]. Modern design further leverages "magic methyl" and cyclopropyl substitutions to fill cryptic binding pockets, as seen in NXP900—a clinical-stage pan-SFK inhibitor targeting inactive conformations to block scaffolding functions beyond catalytic activity [10]. This compound epitomizes the scaffold’s maturity: optimized for polypharmacology, conformational selectivity, and drug-like properties.
Table 3: Generational Evolution of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Generation | Representative C6 Group | Representative C3 Group | Selectivity Profile | Key Advancements |
---|---|---|---|---|
First | None | Phenyl | Pan-kinase (µM IC₅₀) | Proof-of-concept ATP-competition |
Second | Piperazine/Morpholine | Halogenated phenyl | Moderate (TAK1 µM IC₅₀) | Improved solubility; initial cellular activity |
Third | Oxan-4-yl / cis-Dimethylmorpholine | 1H-Indazol-6-yl / Methyl-indazolyl | High (TAK1/SFK nM IC₅₀) | Polypharmacology; metabolic stability; conformation control |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3